

# Toxicological Profile of p,p'-DDE in Mammals: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *P,P'-dde*

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## Introduction

p,p'-Dichlorodiphenyldichloroethylene (**p,p'-DDE**) is the primary and most persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature and resistance to degradation, **p,p'-DDE** bioaccumulates in fatty tissues and biomagnifies through the food chain, leading to widespread and persistent environmental contamination.<sup>[1]</sup> Although DDT has been banned in many countries for decades, concerns regarding the long-term health effects of **p,p'-DDE** exposure in mammals, including humans, remain. This technical guide provides a comprehensive overview of the toxicological profile of **p,p'-DDE** in mammals, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity.

## Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of **p,p'-DDE** in various mammalian species.

### Table 1: Acute Toxicity of p,p'-DDE

Species	Strain	Sex	Route of Administration	LD50 (mg/kg bw)	Reference
Rat	Sherman	Male	Oral	880	<a href="#">[2]</a>
Rat	Sherman	Female	Oral	1,240	<a href="#">[2]</a>
Mouse	-	-	Oral	700	<a href="#">[3]</a>

**Table 2: Chronic Toxicity of p,p'-DDE (78-Week Dietary Exposure)**

Species	Strain	Sex	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Observed Effects at LOAEL	Reference
Rat	Osborne-Mendel	Male	-	19	Hepatotoxicity	
Rat	Osborne-Mendel	Female	-	19	Decreased body weight gain, increased mortality	
Mouse	B6C3F1	Male	-	~18.5	Hepatocellular carcinomas	
Mouse	B6C3F1	Female	-	~32.75	Hepatocellular carcinomas, increased mortality	

**Table 3: Reproductive and Developmental Toxicity of p,p'-DDE**

Species	Strain	Exposure Window	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Observed Effects at LOAEL	Reference
Rat	-	Gestation Days 14-18	-	100	Reduced anogenital distance in male pups	
Rat	-	Weanling (25-57 days old)	-	100	Delayed puberty in males	
Mouse	C57BL/6J	Gestational Day 11.5 - Postnatal Day 5	-	1.31	Thermogenic impairment in adult female offspring	

## Experimental Protocols

This section details the methodologies of key studies that have been instrumental in defining the toxicological profile of p,p'-DDE.

### NCI Carcinogenesis Bioassay of p,p'-DDE (NCI-CG-TR-131)

This landmark study provided crucial evidence for the carcinogenicity of p,p'-DDE in mice.

- Test Animals: Osborne-Mendel rats and B6C3F1 mice.
- Groups: 50 male and 50 female animals of each species per dose group. A control group of 20 animals of each sex and species was also included.
- Test Substance Administration: p,p'-DDE was administered in the feed.

- Dose Levels (Time-Weighted Average):
  - Rats (Male): Low - 437 ppm; High - 839 ppm.
  - Rats (Female): Low - 242 ppm; High - 462 ppm.
  - Mice (Male and Female): Low - 148 ppm; High - 261 ppm.
- Duration: 78-week dosing period followed by an observation period of up to 35 weeks for rats and 15 weeks for mice.
- Observations: Animals were weighed regularly, and clinical signs of toxicity were recorded. At the end of the study, all animals underwent a complete necropsy, and tissues were collected for histopathological examination.
- Key Findings: The study concluded that **p,p'-DDE** was carcinogenic in B6C3F1 mice, causing hepatocellular carcinomas in both sexes. In Osborne-Mendel rats, **p,p'-DDE** was found to be hepatotoxic but did not provide conclusive evidence of carcinogenicity under the conditions of the bioassay.

## Developmental Neurotoxicity Study in Mice

This type of study investigates the effects of **p,p'-DDE** exposure during critical periods of brain development.

- Test Animals: Pregnant C57BL/6J mice.
- Test Substance Administration: **p,p'-DDE** (1.31 mg/kg) was administered by oral gavage.
- Exposure Period: Gestational day 11.5 to postnatal day 5.
- Offspring Evaluation:
  - Longitudinal Body Temperature: Recorded in male and female offspring.
  - Metabolic Parameters: Measured in adult female offspring via indirect calorimetry.

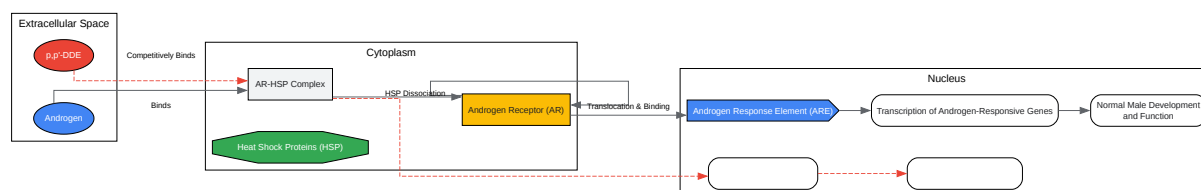
- Neurochemical and Immunohistochemical Analyses: Conducted on sympathetic neurons innervating brown adipose tissue (BAT).
- Key Findings: Perinatal exposure to **p,p'-DDE** resulted in persistent thermogenic impairment in adult female mice, suggesting an impact on the sympathetic regulation of BAT thermogenesis.

## Mechanisms of Toxicity and Signaling Pathways

**p,p'-DDE** exerts its toxic effects through multiple mechanisms, with endocrine disruption and hepatotoxicity being the most well-characterized.

### Endocrine Disruption: Anti-Androgenic Activity

**p,p'-DDE** is a potent antagonist of the androgen receptor (AR). This anti-androgenic activity is a key mechanism underlying its reproductive and developmental toxicity in males.

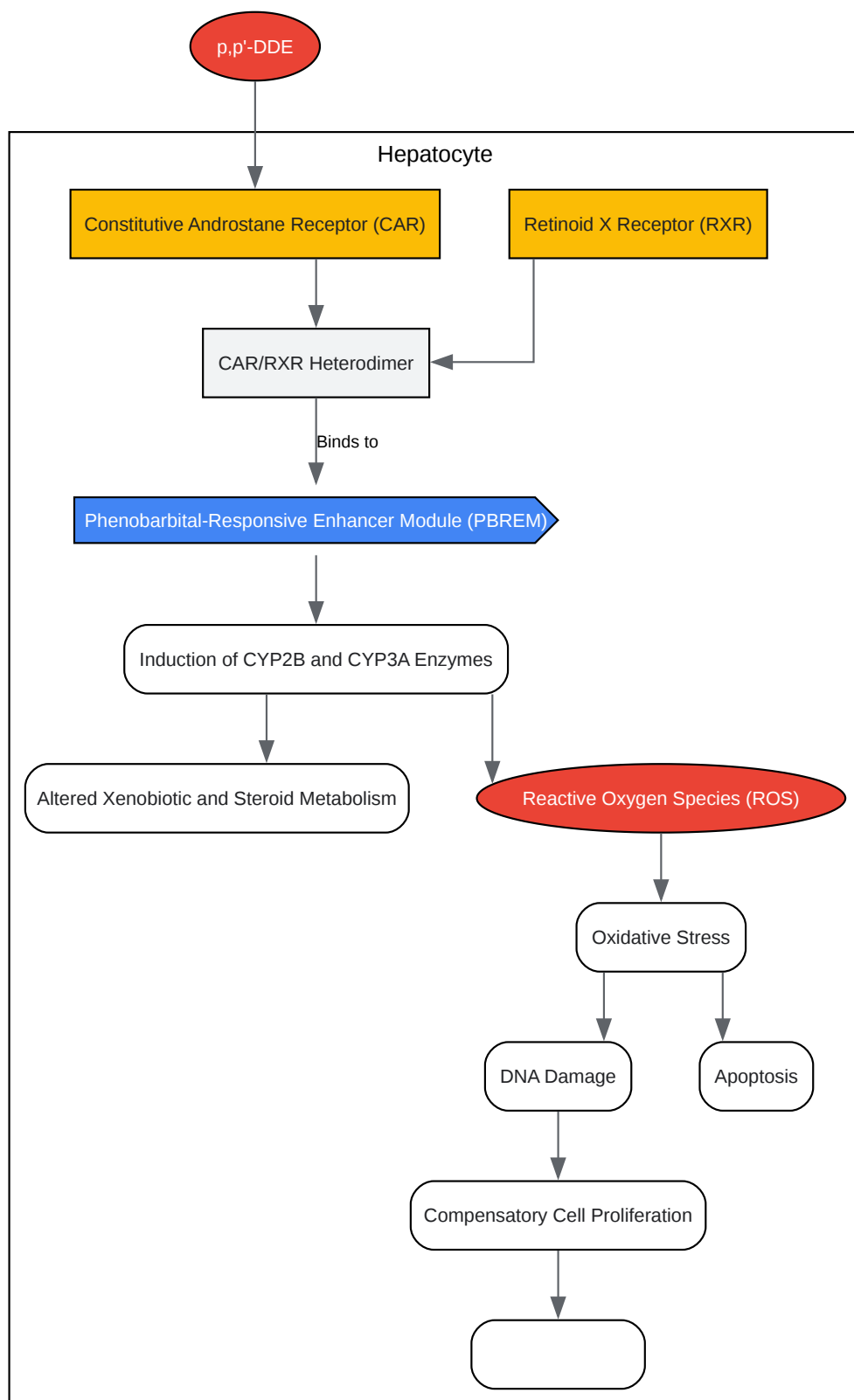


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Caption: **p,p'-DDE** competitively inhibits androgen binding to the androgen receptor, disrupting normal male development.

### Hepatotoxicity

The liver is a primary target organ for **p,p'-DDE** toxicity. Chronic exposure can lead to hepatomegaly, hepatic enzyme induction, and the development of liver tumors in rodents.



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Caption: **p,p'-DDE** induces hepatotoxicity through CAR activation, leading to oxidative stress and tumor promotion.

## Other Toxicological Effects

### Neurotoxicity

**p,p'-DDE** is a known neurotoxicant. The primary mechanism of neurotoxicity is believed to be the interference with voltage-gated sodium channels in neurons, leading to prolonged channel opening and a state of hyperexcitability. Developmental exposure to **p,p'-DDE** has been associated with impaired psychomotor development in infants.

### Immunotoxicity

Evidence suggests that **p,p'-DDE** can modulate the immune system. Studies in humans have shown associations between **p,p'-DDE** levels and alterations in immune markers. However, the clinical significance of these findings is still under investigation.

## Conclusion

**p,p'-DDE** is a persistent environmental contaminant with a well-documented toxicological profile in mammals. Its ability to act as an anti-androgenic endocrine disruptor and a hepatotoxicant, particularly its carcinogenicity in mice, are of significant concern. The detailed quantitative data and experimental protocols provided in this guide serve as a critical resource for researchers and professionals involved in risk assessment and the development of strategies to mitigate the health impacts of **p,p'-DDE** exposure. Further research is warranted to fully elucidate the complex signaling pathways involved in its toxicity and to better understand its long-term effects on human health.

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